Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Investigations
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been the subject of structural and spectral studies. For example, Viveka et al. (2016) conducted combined experimental and theoretical studies on a similar pyrazole-4-carboxylic acid derivative, focusing on its structural characterization using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction (Viveka et al., 2016).
Coordination Chemistry
The compound has relevance in coordination chemistry. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, closely related to the compound , and studied their coordination/chelation and crystallization properties with various metal ions, yielding insights into potential applications in coordination complexes (Radi et al., 2015).
Crystallography and Molecular Interactions
Investigations into the crystallography of related molecules provide insights into molecular interactions. Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in methyl pyrazolyl-benzimidazole and pyrazolyl-nitrobenzoate compounds, offering a deeper understanding of molecular structures and intermolecular forces (Portilla et al., 2007).
Corrosion Inhibition
Another application area is in corrosion inhibition. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds, including a derivative of the compound , on the corrosion of pure iron in acidic media. Their research revealed these compounds as efficient corrosion inhibitors (Chetouani et al., 2005).
Antifungal and Antibacterial Activities
Compounds related to this compound have been evaluated for their antifungal and antibacterial properties. For instance, Du et al. (2015) synthesized novel derivatives of this class and tested them against phytopathogenic fungi, finding moderate to excellent activities (Du et al., 2015).
Mechanism of Action
Target of Action
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a complex organic compound. Similar compounds have been found to interact with various biological targets such as adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell signaling, enzyme inhibition, and receptor antagonism .
Result of Action
Similar compounds have been found to have a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant activities .
Properties
IUPAC Name |
methyl 1-(2-aminophenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-10(12(16)17-2)14-15(8)11-6-4-3-5-9(11)13/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSZWQFBHFWFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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